molecular formula C10H15NO2 B13320816 4-Ethoxy-2-methoxy-5-methylaniline

4-Ethoxy-2-methoxy-5-methylaniline

Cat. No.: B13320816
M. Wt: 181.23 g/mol
InChI Key: NQAPPEDMIIWBAC-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methoxy-5-methylaniline is an aromatic amine with the molecular formula C10H15NO2. This compound is characterized by the presence of ethoxy, methoxy, and methyl groups attached to an aniline ring. Aromatic amines like this compound are commonly found in various industrial applications, including the synthesis of dyes, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-methoxy-5-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of an aromatic compound followed by reduction to form the corresponding amine. For instance, the nitration of 4-ethoxy-2-methoxy-5-methylbenzene can be followed by reduction using hydrogen gas in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reduction step is typically carried out under controlled temperature and pressure to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methoxy-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can further modify the amine group, potentially forming secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives of this compound .

Scientific Research Applications

4-Ethoxy-2-methoxy-5-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic amines.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methoxy-5-methylaniline involves its interaction with various molecular targets. The ethoxy and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. The aromatic amine group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. Pathways involved may include metabolic processes that modify the amine group, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylaniline: Similar structure but lacks the ethoxy group.

    4-Methoxy-2-methylaniline: Similar structure but lacks the ethoxy group.

    2-Ethoxy-5-methylaniline: Similar structure but lacks the methoxy group.

Uniqueness

4-Ethoxy-2-methoxy-5-methylaniline is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-ethoxy-2-methoxy-5-methylaniline

InChI

InChI=1S/C10H15NO2/c1-4-13-9-6-10(12-3)8(11)5-7(9)2/h5-6H,4,11H2,1-3H3

InChI Key

NQAPPEDMIIWBAC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)N)OC

Origin of Product

United States

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